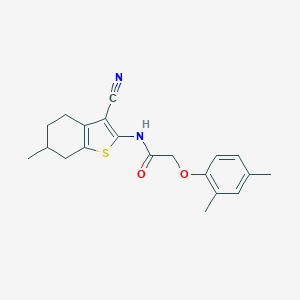![molecular formula C16H20N2O2S3 B255247 N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)
N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a thiazolidinone derivative that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied extensively in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Biochemical and Physiological Effects
Studies have reported that N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide can modulate various biochemical and physiological processes. It has been shown to inhibit the growth of several bacterial and fungal strains, reduce inflammation, and induce apoptosis in cancer cells. It has also been reported to improve glucose metabolism and exert neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide in lab experiments include its broad-spectrum antimicrobial activity, anti-inflammatory properties, and potential as an anticancer and antidiabetic agent. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
Several potential future directions for research on N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide have been suggested. These include exploring its potential as a drug candidate for various diseases, investigating its mechanism of action in more detail, and developing new synthetic methods to improve its yield and purity. Additionally, further studies are needed to evaluate its safety and toxicity profile.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-thiophenecarboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with tert-butyl bromoacetate and potassium carbonate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide has been studied for its potential pharmacological properties. Several studies have reported its antimicrobial, anti-inflammatory, and anticancer activities. It has also been shown to have potential as an antidiabetic and neuroprotective agent.
Eigenschaften
Produktname |
N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide |
|---|---|
Molekularformel |
C16H20N2O2S3 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N-tert-butyl-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C16H20N2O2S3/c1-16(2,3)17-13(19)7-4-8-18-14(20)12(23-15(18)21)10-11-6-5-9-22-11/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19)/b12-10+ |
InChI-Schlüssel |
SPOZXHOISZMHNT-ZRDIBKRKSA-N |
Isomerische SMILES |
CC(C)(C)NC(=O)CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
SMILES |
CC(C)(C)NC(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Kanonische SMILES |
CC(C)(C)NC(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)

![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)

![N-{2-hydroxy-4-nitrophenyl}-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B255176.png)


![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)

![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)